molecular formula C10H10ClFO2 B1442151 Ethyl 2-(3-chloro-4-fluorophenyl)acetate CAS No. 340825-20-9

Ethyl 2-(3-chloro-4-fluorophenyl)acetate

Cat. No. B1442151
M. Wt: 216.63 g/mol
InChI Key: DHLMEXLIAJBVHT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-4-fluorophenyl)acetate is an organic compound . It has a molecular weight of 216.64 and its IUPAC name is ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-chloro-4-fluorophenyl)acetate is C10H10ClFO2 . The InChI code is 1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(3-chloro-4-fluorophenyl)acetate has a density of 1.2±0.1 g/cm3 . Its boiling point is 265.3±25.0 °C at 760 mmHg . The flash point is 103.2±12.3 °C .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, was synthesized and characterized, providing insights into the chemical structure and properties of similar compounds (Sapnakumari et al., 2014).

Corrosion Inhibition

  • Chalcone derivatives, including those related to Ethyl 2-(3-chloro-4-fluorophenyl)acetate, have been studied for their corrosion inhibition properties in mild steel, demonstrating potential industrial applications (Lgaz et al., 2017).

Potential in Cancer Treatment

  • A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, exhibited potent cytotoxic activity against various cancer cell lines, suggesting a role in developing anti-cancer agents (Riadi et al., 2021).

Structural Analysis and Drug Development

  • Structural analysis of compounds related to Ethyl 2-(3-chloro-4-fluorophenyl)acetate, such as ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(4-fluorophenyl)isothioureido]acetate, provided insights into molecular interactions and potential drug development applications (Al-Wahaibi et al., 2018).

Enzymatic Reduction Studies

  • Studies on enzymatic reduction of related compounds, such as ethyl 4-chloro-3-oxobutanoate, have contributed to understanding enzymatic processes and potential biotechnological applications (Shimizu et al., 1990).

Synthesis Techniques

  • Research on the synthesis of related compounds like 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate informs the development of efficient synthesis methods for similar chemical compounds (Wang Da-hui, 2010).

Safety And Hazards

The safety information for Ethyl 2-(3-chloro-4-fluorophenyl)acetate indicates that it has hazard codes H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 2-(3-chloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLMEXLIAJBVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloro-4-fluorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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